2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride
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Overview
Description
2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 4-methylimidazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylimidazole: A precursor in the synthesis of 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride.
Imidazole: The parent compound, which shares the imidazole ring structure.
Histamine: A biologically active compound with a similar imidazole ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-4-9-6(10-5)7(2,3)8;;/h4H,8H2,1-3H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKVFXRRYVCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864062-19-0 |
Source
|
Record name | 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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